

# The Pharmacokinetics and Metabolism of Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Efavirenz-13C6 |           |
| Cat. No.:            | B15557927      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

### **Pharmacokinetics**

Efavirenz is characterized by a long terminal half-life, allowing for once-daily dosing. However, significant interindividual variability in its pharmacokinetics has been observed, primarily attributed to genetic polymorphisms in metabolizing enzymes.[1][2][3]

### **Absorption**

Efavirenz is well absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 3 to 5 hours.[4][5] Steady-state plasma concentrations are generally achieved in 6 to 10 days.[5][6] The administration of efavirenz with a high-fat meal can increase its bioavailability, leading to higher Cmax and area under the curve (AUC) values.[6] Therefore, it is recommended to be taken on an empty stomach.[6]

### **Distribution**



Efavirenz is highly bound to plasma proteins, primarily albumin (>99%).[5][6][7] It has a large apparent volume of distribution, estimated to be around 252 L.[5][6]

### Metabolism

The metabolism of efavirenz is extensive and primarily occurs in the liver through the cytochrome P450 (CYP) enzyme system.[4][7] This process is detailed further in the Metabolism section of this guide.

### **Excretion**

Efavirenz is eliminated from the body predominantly through metabolism, with less than 1% of the dose excreted unchanged in the urine.[5][6] The metabolites are mainly excreted in the feces (16% to 61%) and urine (14% to 34%) as glucuronide conjugates.[5] The half-life of efavirenz after multiple doses is approximately 40 to 55 hours.[4][6][7]

### **Quantitative Pharmacokinetic Parameters**

The following tables summarize key pharmacokinetic parameters of efavirenz from various studies.

Table 1: Single-Dose Pharmacokinetics of Efavirenz (600 mg) in Healthy Volunteers

| Parameter     | Value | Reference |
|---------------|-------|-----------|
| Cmax (μg/mL)  | 4.07  | [6]       |
| AUC (μg/mL·h) | 57.9  | [6]       |
| Half-life (h) | 40-55 | [4][7]    |

Table 2: Steady-State Pharmacokinetics of Efavirenz (600 mg once daily)

| Parameter                   | Value | Reference |
|-----------------------------|-------|-----------|
| Cmin (μg/mL)                | 1.76  | [6]       |
| Time to steady-state (days) | 6-10  | [5]       |



Table 3: Pharmacokinetic Parameters of Efavirenz (400 mg once daily) With and Without Isoniazid/Rifampicin (INH/RIF) in HIV-Infected Individuals

| Parameter               | EFV400 alone<br>(PK1)      | EFV400 +<br>INH/RIF (4<br>weeks, PK2) | EFV400 +<br>INH/RIF (12<br>weeks, PK3) | Reference |
|-------------------------|----------------------------|---------------------------------------|----------------------------------------|-----------|
| Cmax (ng/mL)            | Geometric Mean<br>(90% CI) | Geometric Mean<br>(90% CI)            | Geometric Mean<br>(90% CI)             | [8]       |
| 2450 (2140-<br>2810)    | 2240 (1950-<br>2570)       | 2130 (1860-<br>2440)                  | [8]                                    |           |
| C24h (ng/mL)            | Geometric Mean<br>(90% CI) | Geometric Mean<br>(90% CI)            | Geometric Mean<br>(90% CI)             | [8]       |
| 1490 (1270-<br>1750)    | 1270 (1090-<br>1490)       | 1120 (950-1320)                       | [8]                                    |           |
| AUC0-24<br>(ng·h/mL)    | Geometric Mean<br>(90% CI) | Geometric Mean<br>(90% CI)            | Geometric Mean<br>(90% CI)             | [8]       |
| 44100 (38300-<br>50800) | 40300 (35000-<br>46400)    | 37100 (32100-<br>42800)               | [8]                                    |           |

### **Metabolism of Efavirenz**

Efavirenz undergoes extensive metabolism primarily by the cytochrome P450 system to form hydroxylated metabolites, which are subsequently glucuronidated.[7]

### **Primary Metabolic Pathways**

The two main primary metabolic pathways for efavirenz are 8-hydroxylation and 7-hydroxylation.[9]

8-Hydroxylation: This is the major metabolic pathway, leading to the formation of 8-hydroxyefavirenz. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2B6.[9][10][11] Genetic variations in the CYP2B6 gene, such as the 516G>T



polymorphism, can significantly impact efavirenz clearance and lead to elevated plasma concentrations.[3][10][12]

 7-Hydroxylation: A minor pathway involves the formation of 7-hydroxyefavirenz, which is primarily catalyzed by CYP2A6.[9][10]

In human liver microsomes, 8-hydroxyefavirenz and 7-hydroxyefavirenz account for approximately 77.5% and 22.5% of the overall efavirenz metabolism, respectively.[9]

### **Secondary Metabolism**

The primary hydroxylated metabolites, 7-hydroxyefavirenz and 8-hydroxyefavirenz, can undergo further oxidation to form dihydroxylated metabolites, a process also primarily catalyzed by CYP2B6.[9] Additionally, these hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme in the N-glucuronidation of efavirenz itself.[13][14] The major metabolite found in urine is 8-hydroxyefavirenz-glucuronide.[14]

### **Auto-induction**

Efavirenz is known to induce its own metabolism (auto-induction) by activating the nuclear receptors PXR and CAR, which in turn increases the expression of CYP2B6 and CYP3A4.[1] [13][14] This leads to an increase in its oral clearance over time.[15]

# Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved in efavirenz metabolism and its investigation, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

Caption: Metabolic pathway of efavirenz.





Click to download full resolution via product page

Caption: In vitro efavirenz metabolism experimental workflow.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of efavirenz pharmacokinetics and metabolism.

### In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for efavirenz metabolism and to characterize the kinetics of metabolite formation.



- System: Human liver microsomes (HLMs) or recombinant expressed cytochrome P450 enzymes (e.g., CYP2B6, CYP2A6).[9]
- Substrate: Efavirenz, 7-hydroxyefavirenz, or 8-hydroxyefavirenz.[9]
- Incubation: The substrate is incubated with the enzyme system (HLMs or expressed P450s) and a NADPH-regenerating system at 37°C for a specified time (e.g., 10 minutes).[9]
- Inhibition Studies: To confirm the role of specific enzymes, selective chemical inhibitors (e.g., thioTEPA for CYP2B6, pilocarpine for CYP2A6) are included in the incubation mixture.[9]
- Sample Processing: The reaction is terminated by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected for analysis.
- Analysis: The formation of metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

### In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of efavirenz and its metabolites in humans.

- Study Population: Healthy volunteers or HIV-infected patients.[9]
- Dosing: A single oral dose (e.g., 600 mg) of efavirenz is administered.
- Sample Collection: Blood samples are collected at various time points post-dose (e.g., baseline, 0.5 to 72 hours).[9]
- Sample Processing: Plasma is separated from the blood samples. For metabolite analysis, plasma samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.
- Analysis: Plasma concentrations of efavirenz and its metabolites are measured using a validated LC-MS/MS method.[16]
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental or population pharmacokinetic modeling approaches.[3]



### Conclusion

The pharmacokinetics and metabolism of efavirenz are complex, characterized by significant interindividual variability driven largely by genetic factors influencing its primary metabolic pathway through CYP2B6. A thorough understanding of these processes, supported by robust experimental data, is essential for optimizing its therapeutic use, minimizing adverse effects, and guiding the development of future antiretroviral agents. The data and methodologies presented in this guide provide a foundational resource for professionals in the field of drug development and HIV research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacometric Characterization of Efavirenz Developmental Pharmacokinetics and Pharmacogenetics in HIV-Infected Children PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics Analysis To Inform Efavirenz Dosing Recommendations in Pediatric HIV Patients Aged 3 Months to 3 Years PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 5. Efavirenz StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry -PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 11. Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efavirenz: History, Development and Future PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Pharmacokinetics and Pharmacodynamics of Efavirenz and Nelfinavir in HIV-infected Children Participating in an Area-under-the-curve Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Efavirenz on Intestinal Metabolism and Transport: Insights From an Interaction Study With Ezetimibe in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Efavirenz: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15557927#pharmacokinetics-and-metabolism-of-the-parent-compound-efavirenz]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com